Potassium citramalate monohydrate
Overview
Description
. It is a white crystalline solid with a molecular weight of 242.31 g/mol. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium citramalate monohydrate can be synthesized through the reaction of citramalic acid with potassium hydroxide in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the potassium salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the desired crystalline form.
Chemical Reactions Analysis
Types of Reactions: Potassium citramalate monohydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carbon dioxide (CO2) and water (H2O).
Reduction: Reduction reactions can produce various reduced forms of the compound, depending on the specific conditions and reagents used.
Substitution: Substitution reactions can lead to the formation of different potassium salts or esters.
Scientific Research Applications
Potassium citramalate monohydrate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is used in biological studies to investigate metabolic pathways and enzyme activities.
Medicine: this compound is explored for its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
Potassium citramalate monohydrate is similar to other potassium salts of organic acids, such as potassium malate and potassium fumarate. its unique structure and properties make it distinct in terms of reactivity and applications. The comparison highlights its potential advantages in specific scientific and industrial contexts.
Comparison with Similar Compounds
Potassium malate
Potassium fumarate
Potassium tartrate
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Properties
IUPAC Name |
dipotassium;2-hydroxy-2-methylbutanedioate;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5.2K.H2O/c1-5(10,4(8)9)2-3(6)7;;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWXEUYISHLCOP-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O.O.[K+].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8K2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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